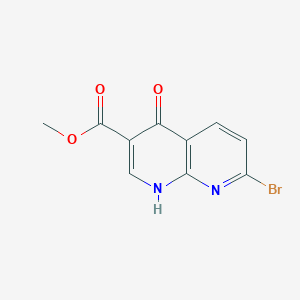

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a halogenated 1,8-naphthyridine derivative characterized by a bromine substituent at position 7, a methyl ester at position 3, and a ketone group at position 3. The compound’s molecular formula is C₁₁H₉BrN₂O₃, with a molecular weight of 297.11 g/mol. The bromine substituent enhances reactivity in cross-coupling reactions, making it valuable for pharmaceutical intermediates .

Properties

Molecular Formula |

C10H7BrN2O3 |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

methyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14) |

InChI Key |

CZXMXBZYEXPWLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,8-naphthyridines, including Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through several methods:

Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.

Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is a reactive site for substitution:

-

Nucleophilic Aromatic Substitution : The bromine can be replaced with nucleophiles (e.g., amines, hydroxides) under basic or acidic conditions. This reactivity is critical for generating derivatives with varied biological activities .

-

Examples :

Oxidation and Reduction

The compound’s redox properties are influenced by its carbonyl group and naphthyridine ring:

-

Oxidation : Can form quinoline derivatives via oxidation of the dihydro-naphthyridine ring.

-

Reduction : Leads to fully reduced naphthyridine derivatives, altering its electron-deficient nature.

-

Biological Implications : Oxidized/reduced forms may exhibit distinct interactions with enzymes like DNA gyrase .

Cyclization Reactions

The compound participates in cyclization to form fused ring systems:

-

Intramolecular Condensation : Involves the carboxylate group and adjacent functionalities to generate polycyclic structures.

-

Intermolecular Reactions : Reacts with other molecules (e.g., hydrazides) to form hybrid compounds, as seen in the synthesis of N′-(1,3-diphenylallylidene)-naphthyridine derivatives under microwave conditions .

Reaction Conditions and Reagents

Comparison with Structural Analogues

Key Research Findings

-

Microwave Efficiency : Synthesis under microwave conditions achieves 92–95% carbon efficiency, reducing reaction times significantly .

-

Biological Targeting : Bromine substitution enhances binding to bacterial DNA gyrase, a critical enzyme for DNA replication .

-

Structural Flexibility : The compound’s reactivity enables derivatization for applications in antimicrobial, antifungal, and anticancer research .

Scientific Research Applications

Antibacterial Properties

Research indicates that methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.

Key Findings:

- Inhibition of DNA Gyrase: This compound effectively binds to bacterial DNA gyrase, preventing bacterial growth.

- Comparative Activity: Its derivatives have shown promise in antifungal and anticancer applications as well.

Anticancer Potential

The compound has been investigated for its anticancer properties, with studies suggesting that it can induce apoptosis in cancer cells through various mechanisms. These mechanisms may include the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies:

- Study on TNBC Models: A study demonstrated that related naphthyridine derivatives inhibited lung metastasis more effectively than standard therapies.

- Viral Load Reduction in Influenza Models: Related compounds showed rapid reductions in viral loads in models infected with influenza A virus.

Agricultural Applications

This compound also holds potential in agricultural sciences. Its biological activity against plant pathogens suggests applications as a pesticide or fungicide. The structural characteristics that enhance its reactivity may also contribute to its effectiveness in controlling agricultural pests.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, related compounds like nalidixic acid inhibit bacterial DNA polymerase (DNA gyrase), thereby preventing bacterial DNA replication . The exact molecular targets and pathways for this compound would depend on its specific application and structural modifications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and applications of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with analogous compounds:

Key Findings from Comparative Analysis

Reactivity in Cross-Coupling Reactions :

- Brominated derivatives (e.g., ethyl 6-bromo) exhibit high reactivity in palladium-catalyzed Suzuki and Heck reactions, enabling the introduction of aryl or alkenyl groups . The 7-bromo substituent in the target compound is expected to share this reactivity.

- Chloro and fluoro derivatives (e.g., 7-Cl-6-F) are less reactive in coupling but are optimized for hydrolysis to carboxylic acids, a critical step in prodrug activation .

Synthetic Efficiency :

- The 7-chloro-6-fluoro derivative achieves an 81% yield over two steps (substitution and hydrolysis), highlighting the importance of optimized reaction conditions (e.g., K₂CO₃/CS₂CO₃ in toluene at 150°C) .

- Bromination of ethyl esters (e.g., ethyl 6-bromo) is described as high-yielding but lacks quantitative data .

Biological Activity :

- Fluorophenyl-substituted derivatives (e.g., 1-(4-fluorophenyl)) are prioritized as intermediates for anticancer agents due to enhanced bioavailability and target affinity .

- The benzyl-substituted analog (7-C₆H₅CH₂) acts as a potent locomotor stimulant, suggesting that substituent bulkiness influences neuropharmacological effects .

Physicochemical Properties :

- Methyl esters (e.g., target compound) may hydrolyze faster than ethyl esters under physiological conditions, impacting drug metabolism.

- Crystallographic studies on methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate reveal planar molecular structures with hydrogen-bonded dimers, which could influence solubility and stability .

Data Tables for Critical Parameters

Physical Properties of Selected Compounds

Biological Activity

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C10H8BrN2O3) is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both naphthyridine and carboxylate functional groups. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position enhances its chemical reactivity and biological potential. Its molecular weight is approximately 283.08 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents bacterial growth and proliferation.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for antifungal activity. Studies suggest that these compounds can inhibit the growth of various fungal pathogens, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to establish its efficacy and safety profiles in clinical settings.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC value significantly lower than standard antibiotics .

- Antifungal Activity Assessment : In another investigation published in Phytomedicine, derivatives were tested against Candida species and showed promising results with IC50 values comparable to existing antifungal agents .

- Anticancer Mechanism Exploration : Research conducted by El-Karim et al. indicated that methyl 7-bromo derivatives exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are commonly used to characterize Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

- Methodology :

-

X-ray crystallography resolves the 3D molecular structure, including bond lengths, angles, and intermolecular interactions. For example, planar deviations and hydrogen bonding (C–H⋯O) in related naphthyridines were analyzed using SHELXL refinement .

-

NMR spectroscopy confirms substituent positions and purity. For instance, -NMR chemical shifts (e.g., δ 8.55 for H-5 and δ 9.00 for H-2 in ethyl derivatives) help identify aromatic protons and substituent effects .

-

IR spectroscopy verifies functional groups (e.g., carbonyl stretching at ~1700 cm) .

- Data Table :

Q. How is the compound synthesized, and what reaction conditions optimize yield?

- Methodology :

-

Esterification : React 1,4-dihydro-4-oxo-naphthyridine carboxylic acid with thionyl chloride, followed by methanol addition (e.g., 92% yield via reflux and crystallization) .

-

Substitution : Introduce bromo groups via Sandmeyer or nucleophilic aromatic substitution (e.g., using NaNO/HBr/CuBr).

- Critical Considerations :

-

Excess thionyl chloride removal prevents side reactions.

-

Solvent choice (e.g., methanol vs. ethanol) affects crystallization efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Thionyl chloride, reflux, 4 h | 92% | |

| Crystallization | Methanol/water (1:3 ratio) | >90% |

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with improved bioactivity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to assess solubility, permeability, and toxicity. For example, logP and polar surface area (PSA) predict bioavailability .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis. Evidence from SAR studies shows 7-piperazinyl groups enhance antibacterial activity .

| Derivative | Substituent (Position) | Bioactivity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Enoxacin | 7-Piperazinyl | 0.05 | |

| 7-Methyl analogue | 7-Methyl | 1.2 |

Q. How do structural modifications at C-5, C-6, and C-7 positions influence biological activity?

- Methodology :

-

SAR Analysis :

-

C-6 : Fluoro substituents enhance DNA gyrase inhibition (e.g., 6-fluoro derivatives show 10× lower MIC than 6-H) .

-

C-7 : Bulky groups (e.g., cycloalkylamino) improve Gram-negative coverage but may reduce solubility .

-

C-5 : Methyl or trifluoromethyl groups modulate cytotoxicity (e.g., 5-methyl increases P388 leukemia cell inhibition by 2×) .

- Contradiction Handling :

-

Conflicting results (e.g., 5-methyl enhancing activity in some studies but not others) require comparative assays under standardized conditions .

- Data Table :

| Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Fluoro | MIC reduced by 10× | |

| C-7 | Piperazinyl | Broad-spectrum antibacterial activity | |

| C-5 | Trifluoromethyl | Cytotoxicity reduced by 5–10× |

Q. What strategies resolve crystallographic disorder in 1,8-naphthyridine derivatives?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement. Disorder modeling with PART instructions improves accuracy .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., water-mediated R(10) motifs) to validate crystal packing .

-

Case Study : In Methyl 1-ethyl-7-methyl-4-oxo-naphthyridine, water molecules stabilize dimers via O–H⋯O bonds (d = 2.85 Å) .

-

Data Table :

-

| Interaction Type | Distance (Å) | Geometry (°) | Reference |

|---|---|---|---|

| O–H⋯O (water) | 2.85 | 174 (linear) | |

| C–H⋯O (ester) | 3.10 | 145 (tetrahedral) |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.